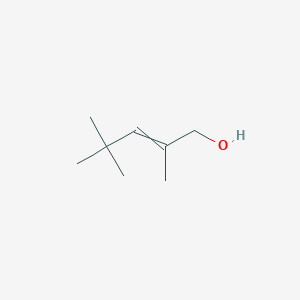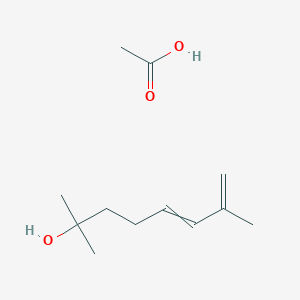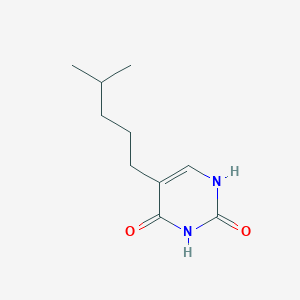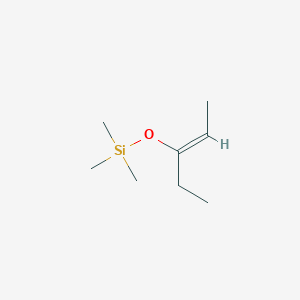
Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- typically involves multiple steps. One common method starts with the preparation of the chloroacetamide derivative, which undergoes intramolecular cyclization rearrangement when treated with ammonium . This process results in the formation of the desired benzenesulfonamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition, particularly carbonic anhydrase enzymes.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The primary mechanism of action for benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the metabolic processes of cancer cells, leading to reduced proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, 4-methyl-: This compound also inhibits carbonic anhydrase but has different substituents on the benzene ring.
Benzene sulfonamide pyrazole thio-oxadiazole hybrid: This compound has shown potential as an antimicrobial and antitubercular agent.
Uniqueness
What sets benzenesulfonamide, 4-((2-(4-(ethylthio)phenyl)-1-hydroxy-2-oxoethyl)amino)- apart is its specific structure, which allows for selective inhibition of carbonic anhydrase IX over other isozymes. This selectivity makes it a promising candidate for targeted cancer therapy .
Propriétés
Numéro CAS |
53066-86-7 |
|---|---|
Formule moléculaire |
C16H18N2O4S2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
4-[[2-(4-ethylsulfanylphenyl)-1-hydroxy-2-oxoethyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C16H18N2O4S2/c1-2-23-13-7-3-11(4-8-13)15(19)16(20)18-12-5-9-14(10-6-12)24(17,21)22/h3-10,16,18,20H,2H2,1H3,(H2,17,21,22) |
Clé InChI |
NEEZGSBBSQUEKB-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)S(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)
![2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14653648.png)








![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)

![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
